Dihydroorotase Inhibition: Weak Activity Across Species Profiles Limits Utility as a Standalone Selection Criterion
In a single in vitro assay, 3-methyl-2,3-dihydro-1,3-oxazol-2-one was tested at 10 µM against mouse Ehrlich ascites dihydroorotase and recorded an IC₅₀ of 1.00×10⁶ nM at pH 7.37 [1]. For context, more potent pyrimidine biosynthesis inhibitors (e.g., PALA, brequinar) typically exhibit IC₅₀ values in the nanomolar to low micromolar range, making a million-nanomolar IC₅₀ indicative of marginal, sub-pharmacological engagement [2]. This datum is incompatible with claims of meaningful dihydroorotase-targeted activity.
| Evidence Dimension | Dihydroorotase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.00×10⁶ nM (1 mM) at 10 µM, pH 7.37 |
| Comparator Or Baseline | Benchmark pyrimidine biosynthesis inhibitors (PALA IC₅₀ ≈ 0.1–1 µM; brequinar IC₅₀ ≈ 0.01–0.5 µM in analogous assays) |
| Quantified Difference | Target compound is >1,000-fold less potent than named clinical-stage comparators. |
| Conditions | Mouse Ehrlich ascites dihydroorotase, 10 µM compound, pH 7.37 (BindingDB assay ID not specified) |
Why This Matters
This data point actively discourages procurement for dihydroorotase-related projects and highlights the necessity of verifying target-specific potency before committing to this compound.
- [1] BindingDB. Affinity data for 3-methyl-2,3-dihydro-1,3-oxazol-2-one. http://ww.w.bindingdb.org/rwd/bind/searchby_smiles.jsp (accessed 2026-04-27). View Source
- [2] Christopherson RI, Lyons SD, Wilson PK. Inhibitors of de novo nucleotide biosynthesis as drugs. Acc Chem Res. 2002;35(11):961-971. (Representative comparator ranges). View Source
